

tert-Butyl methyl ether spectral data for NMR and IR analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl methyl ether*

Cat. No.: B046794

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **tert-Butyl Methyl Ether**

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **tert-Butyl methyl ether** (MTBE). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for molecular characterization. The document details experimental protocols and presents spectral data in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **tert-Butyl methyl ether**, both ^1H and ^{13}C NMR are used to confirm its structure by identifying the chemical environments of its hydrogen and carbon atoms.

^1H NMR Spectral Data

The ^1H NMR spectrum of **tert-Butyl methyl ether** is characterized by two distinct signals, corresponding to the two different types of protons in the molecule: the nine equivalent protons of the tert-butyl group and the three protons of the methyl group.^{[1][2]} The expected integration ratio of these signals is 9:3, which simplifies to 3:1.^[1]

Signal Assignment	Chemical Shift (δ) in CDCl_3	Multiplicity	Integration
$(\text{CH}_3)_3\text{C}-$	~1.19 ppm	Singlet	9H
$-\text{OCH}_3$	~3.19 ppm	Singlet	3H

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum of **tert-Butyl methyl ether** displays three signals, corresponding to the three unique carbon environments in the molecule.

Signal Assignment	Chemical Shift (δ) in CDCl_3
$(\text{CH}_3)_3\text{C}-$	~27.5 ppm
$-\text{OCH}_3$	~49.7 ppm
$-\text{C}(\text{CH}_3)_3$	~73.4 ppm

Note: Chemical shifts are relative to Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

IR Spectral Data

The IR spectrum of **tert-Butyl methyl ether** shows characteristic absorption bands that confirm the presence of C-H and C-O bonds.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2970 - 2820	C-H Stretch (sp ³)	Strong
1390 & 1365	-C(CH ₃) ₃ Bending (tert-butyl)	Strong (doublet)
~1203	C-C Stretch (tert-butyl)	Strong
~1085	C-O-C Asymmetric Stretch	Strong
~852	C-O-C Symmetric Stretch	Medium

Data sourced from spectral databases and literature.[3]

Experimental Protocols

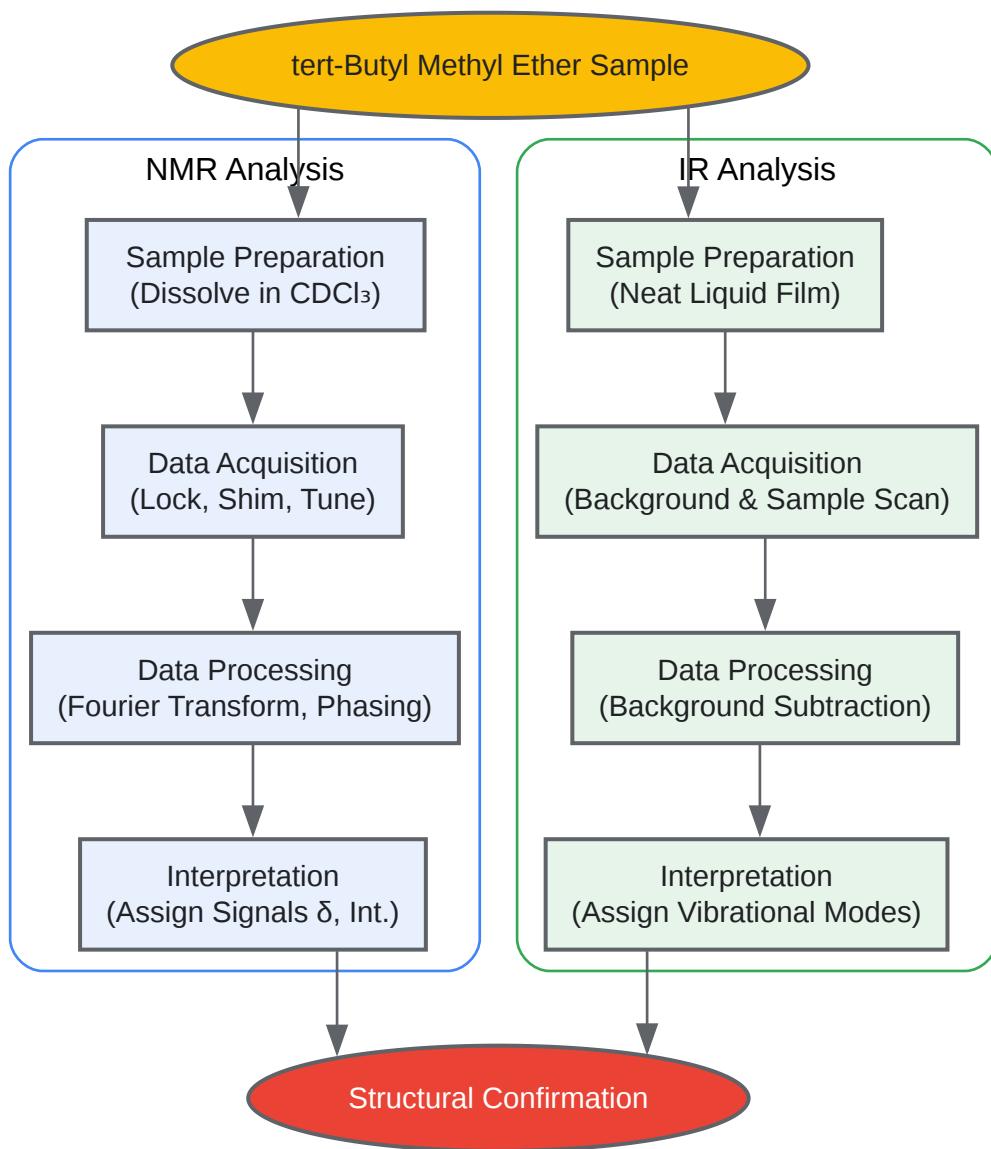
Accurate spectral data acquisition is contingent on meticulous sample preparation and consistent instrument operation.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Accurately weigh between 5-25 mg of the liquid **tert-Butyl methyl ether** for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[4][6]
 - To ensure the removal of any particulate matter which can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[7]
 - The final liquid column in the NMR tube should be about 4-5 cm high.[4][6]
 - Cap the NMR tube securely to prevent evaporation.[4]
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.[4]
- Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[4]
- Shimming: The magnetic field is homogenized by adjusting the shim coils to maximize resolution and obtain sharp, symmetrical peaks.[4]
- Tuning: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to optimize signal detection.[4]
- Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and initiate data acquisition.[8] For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (Neat Liquid Film)


- Sample Preparation:
 - Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. If necessary, clean them with a small amount of a volatile solvent like acetone and dry them completely. [9]
 - Place one to two drops of neat (undiluted) liquid **tert-Butyl methyl ether** onto the surface of one salt plate.[9][10]
 - Place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9][11]
- Instrument Setup and Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[9]
 - Background Scan: First, run a background spectrum with no sample in the beam path. This is done to record the spectral signature of ambient moisture, CO₂, and the instrument itself, which will be subtracted from the sample spectrum.[12]

- Sample Scan: Run the IR spectrum of the **tert-Butyl methyl ether** sample. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, promptly disassemble the plates, clean them thoroughly with a suitable solvent, and return them to a desiccator to prevent damage from atmospheric moisture.^[9]

Visualizations

Diagrams created using the Graphviz DOT language help visualize the molecular structure and the analytical workflow.

Molecular structure of **tert-Butyl methyl ether** with ^1H NMR assignments.

[Click to download full resolution via product page](#)

Workflow for the spectral analysis of **tert-Butyl methyl ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. brainly.com [brainly.com]

- 2. m.youtube.com [m.youtube.com]
- 3. isca.me [isca.me]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [tert-Butyl methyl ether spectral data for NMR and IR analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046794#tert-butyl-methyl-ether-spectral-data-for-nmr-and-ir-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com